1-(4-bromobenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Overview
Description
1-(4-bromobenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a useful research compound. Its molecular formula is C22H20BrN7O2 and its molecular weight is 494.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(4-bromobenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine ring and a triazolopyrimidine moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains. A study highlighted that piperazine derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . While specific data on the compound is limited, its structural similarities suggest potential antimicrobial effects.
Enzyme Inhibition
The compound's structure suggests possible inhibition of key enzymes involved in metabolic pathways. For example, related compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. In a related study, several piperazine derivatives displayed significant AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests that this compound may exhibit similar inhibitory properties.
Antidiabetic Activity
Another area of interest is the compound's potential role in managing diabetes. Compounds with similar benzoyl and piperazine structures have been evaluated for α-glucosidase inhibition, which is crucial in controlling blood glucose levels. A recent study found that related compounds exhibited promising α-glucosidase inhibition activity . This suggests that our compound may also contribute to glycemic control.
Synthesis and Biological Evaluation
In a recent synthesis study involving analogs of the target compound, researchers synthesized several derivatives and evaluated their biological activities. The synthesized compounds were tested for their antibacterial and enzyme inhibitory activities. Notably, some derivatives exhibited potent AChE inhibition and significant antibacterial activity against multiple strains . These findings underscore the potential of structurally related compounds in drug development.
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | AChE Inhibition | 0.63 | |
Compound B | Antimicrobial (Bacillus) | 2.14 | |
Compound C | α-Glucosidase Inhibition | 58.8 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Binding : The presence of functional groups allows for interaction with enzyme active sites.
- Cell Membrane Permeability : The lipophilic nature of the compound may enhance its ability to penetrate cell membranes.
- Receptor Interaction : Potential binding to neurotransmitter receptors could explain its neuropharmacological effects.
Properties
IUPAC Name |
(4-bromophenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN7O2/c1-32-18-4-2-3-17(13-18)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)15-5-7-16(23)8-6-15/h2-8,13-14H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERVLBJAQJPUJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Br)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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